molecular formula C10H18 B15202064 But-3-enylcyclohexane

But-3-enylcyclohexane

Cat. No.: B15202064
M. Wt: 138.25 g/mol
InChI Key: LXAHJTLFCWQKCR-UHFFFAOYSA-N
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Description

It is a derivative of cyclohexane with a butenyl group attached to the third carbon atom of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-3-enylcyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexane with 3-buten-1-yl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexane, allowing it to react with the butenyl halide .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of butenyl-substituted cyclohexenes. This process uses a metal catalyst such as palladium or platinum to facilitate the addition of hydrogen to the double bond in the butenyl group, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions

But-3-enylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

But-3-enylcyclohexane has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of but-3-enylcyclohexane involves its interaction with various molecular targets. The butenyl group can participate in reactions with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The cyclohexane ring provides a stable framework that can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

But-3-enylcyclohexane is unique due to the presence of the butenyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexane derivatives. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

but-3-enylcyclohexane

InChI

InChI=1S/C10H18/c1-2-3-7-10-8-5-4-6-9-10/h2,10H,1,3-9H2

InChI Key

LXAHJTLFCWQKCR-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1CCCCC1

Origin of Product

United States

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